Ethyl 7-(4-nitrobenzoyl)pyrrolo(1,2-B)pyridazine-5-carboxylate
CAS No.: 853334-14-2
Cat. No.: VC16041026
Molecular Formula: C17H13N3O5
Molecular Weight: 339.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853334-14-2 |
|---|---|
| Molecular Formula | C17H13N3O5 |
| Molecular Weight | 339.30 g/mol |
| IUPAC Name | ethyl 7-(4-nitrobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate |
| Standard InChI | InChI=1S/C17H13N3O5/c1-2-25-17(22)13-10-15(19-14(13)4-3-9-18-19)16(21)11-5-7-12(8-6-11)20(23)24/h3-10H,2H2,1H3 |
| Standard InChI Key | GHEQUVBPYODRAY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C=CC=NN2C(=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s core consists of a pyrrolo[1,2-b]pyridazine scaffold—a bicyclic system merging pyrrole and pyridazine rings. Key substituents include:
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A 4-nitrobenzoyl group at the 7-position, introducing electron-withdrawing character and steric bulk.
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An ethyl carboxylate group at the 5-position, enhancing solubility in polar aprotic solvents.
Table 1: Key Structural Features
| Position | Substituent | Functional Role |
|---|---|---|
| 5 | Ethyl carboxylate | Solubility modulation, electrophilicity |
| 7 | 4-Nitrobenzoyl | Electron withdrawal, π-stacking |
The nitro group (-NO₂) at the para position of the benzoyl moiety contributes to the compound’s reactivity in nucleophilic aromatic substitution and catalytic hydrogenation reactions .
Spectroscopic Characterization
Structural validation relies on advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry: Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 339.30 [M]⁺, consistent with the molecular formula.
Synthesis and Optimization
Reaction Pathways
Synthesis typically involves multi-step protocols:
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Pyridazinium Ylide Formation: Reacting pyridazine derivatives with propargyl esters generates N-ylides, which undergo 1,3-dipolar cycloaddition with dipolarophiles .
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Nitrobenzoylation: Acylation at the 7-position using 4-nitrobenzoyl chloride under Schotten-Baumann conditions.
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Esterification: Ethyl chloroformate introduces the carboxylate group at the 5-position.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | Propargyl ester, DMF, 80°C, 12 hr | 65–70 |
| Acylation | 4-Nitrobenzoyl chloride, NaOH, 0°C | 85 |
| Esterification | Ethyl chloroformate, pyridine, RT | 78 |
Challenges and Optimization
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Regioselectivity: The nitro group’s electron-withdrawing effect directs acylation to the 7-position, minimizing byproducts .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC.
Applications in Scientific Research
Synthetic Chemistry
The compound serves as a precursor for:
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Heterocyclic Analogues: Functionalization at the 5-carboxylate position enables synthesis of amides and hydrazides for drug discovery.
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Catalytic Studies: The nitro group facilitates metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
| Exposure Route | Symptoms | Preventive Measures |
|---|---|---|
| Skin | Redness, itching | Nitrile gloves, lab coat |
| Eyes | Pain, corneal damage | Goggles, face shield |
| Inhalation | Cough, shortness of breath | Fume hood, N95 respirator |
Future Research Directions
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Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
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Materials Science: Explore use as a ligand in coordination polymers.
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Process Optimization: Develop flow chemistry protocols to enhance scalability.
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